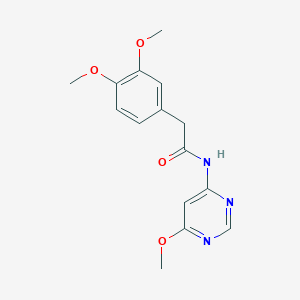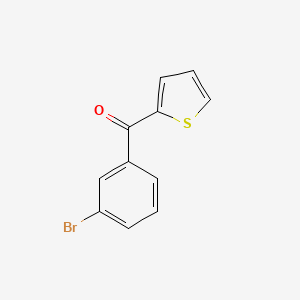
(3-Bromophenyl)(2-thienyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromophenyl)(2-thienyl)methanone” is a chemical compound with the CAS Number: 31161-47-4 . It has a molecular weight of 267.15 . The IUPAC name for this compound is (3-bromophenyl) (2-thienyl)methanone . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 267.15 . The compound should be stored at +4°C or in a refrigerator to maintain its stability.科学的研究の応用
Synthesis and Antioxidant Properties
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its brominated derivatives have been synthesized through reactions like bromination and demethylation. These compounds, including those with bromophenol groups, have shown significant antioxidant power in vitro. The phenol with two phenolic rings and five phenolic hydroxyl groups exhibited the most potent antioxidant and radical scavenger activities, making these compounds promising molecules due to their potential antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Carbonic Anhydrase Inhibitory Properties
Novel bromophenols, including natural products, have been synthesized and evaluated for their inhibitory properties against human cytosolic carbonic anhydrase II (hCA II) isozyme. These compounds showed effective hCA II inhibitory activity, with some displaying IC50 values in the range of 0.7–372 µM against hCA II. This suggests potential use as leads for generating novel carbonic anhydrase inhibitors, valuable for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).
Optoelectronic Properties
Studies on the optoelectronic properties of (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones have been conducted, focusing on their absorption, excitation, and fluorescence properties in various solvents. These compounds exhibit dual fluorescence with weak charge transfer separation in non-polar and polar protic/aprotic solvents. The results, supported by quantum chemistry calculations, provide insights into the effects of structure and environment on their spectroscopic properties, which are crucial for developing materials with specific optical applications (Al-Ansari, 2016).
Synthesis Techniques
Various techniques for the synthesis of bromophenol derivatives, including (3-Bromophenyl)(2-thienyl)methanone, have been explored. These techniques often involve bromination of phenol analogs and have led to the discovery of compounds with significant biological activities. For instance, some synthesized bromophenols have shown potent inhibitory activities against Candida albicans isocitrate lyase (ICL), indicating their potential as antimicrobial agents (Oh, Jeon, Han, Lee, Park, Lee, Yang, Kwon, Shin, & Lee, 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which represents a warning . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
(3-bromophenyl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQDVYVFIYKWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415452 |
Source


|
| Record name | (3-Bromophenyl)(2-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1385694-70-1 |
Source


|
| Record name | (3-Bromophenyl)(2-thienyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

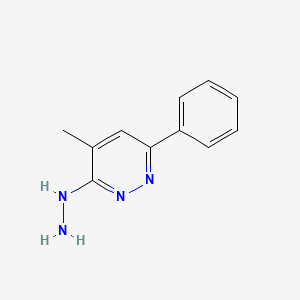

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

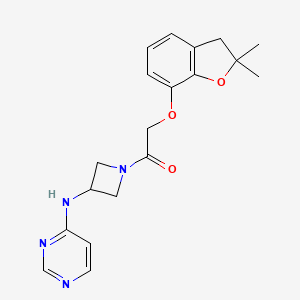
![3-[(benzylcarbamoyl)amino]-N-(3-acetamidophenyl)propanamide](/img/no-structure.png)
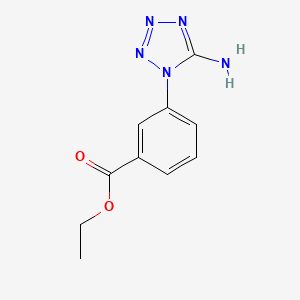
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2700968.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B2700969.png)
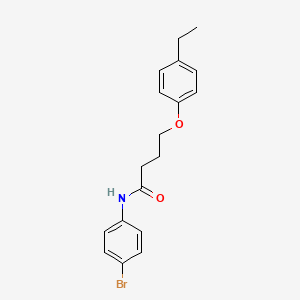
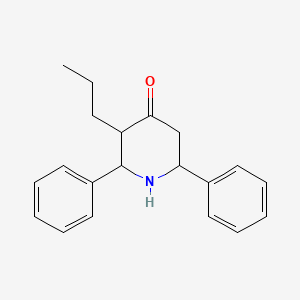

![1-[4-(3,3,4-Trimethylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2700974.png)
